2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine
CAS No.: 824417-06-3
Cat. No.: VC4708275
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824417-06-3 |
|---|---|
| Molecular Formula | C16H16N2O4S |
| Molecular Weight | 332.37 |
| IUPAC Name | 2-(furan-2-yl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3 |
| Standard InChI Key | PZKPOSGOOKIOHU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Name
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Molecular Formula: C₁₆H₁₇N₃O₃S
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IUPAC Name: 2-(Furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine.
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SMILES: CN(C)C1=NC(=C(S1)(=O)=O)C2=CC=CO2C3=CC=C(C=C3)C.
Structural Characterization
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Oxazole Core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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Substituents:
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Position 2: Furan-2-yl group (heteroaromatic ring with oxygen).
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Position 4: Tosyl group (p-toluenesulfonyl), contributing electron-withdrawing properties.
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Position 5: Dimethylamino group (-N(CH₃)₂), enhancing solubility and reactivity.
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Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 331.39 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely soluble in DMSO, THF |
| LogP (Partition Coefficient) | Estimated ~2.1 (lipophilic) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine involves multi-step reactions:
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Oxazole Formation: Cyclization of a β-ketoamide precursor with a furan-2-carbonyl chloride under acidic conditions.
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Tosylation: Introduction of the tosyl group via reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).
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Amination: Dimethylamine is introduced at position 5 through nucleophilic substitution or reductive amination .
Table 2: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Furan-2-carbonyl chloride, HCl, 80°C | 65% |
| 2 | p-Toluenesulfonyl chloride, pyridine, RT | 78% |
| 3 | Dimethylamine, Pd/C, H₂, 50°C | 60% |
Key Reaction Mechanisms
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Tosylation: Electrophilic aromatic substitution (EAS) at the oxazole ring’s position 4.
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Reductive Amination: Reduction of an imine intermediate to form the dimethylamino group .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (S=O stretch), ~1,600 cm⁻¹ (C=N oxazole), and ~2,950 cm⁻¹ (C-H aromatic).
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¹H NMR (CDCl₃):
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δ 2.45 (s, 3H, CH₃ from tosyl).
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δ 3.10 (s, 6H, N(CH₃)₂).
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δ 6.50–7.80 (m, 7H, furan and aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 331.39 (M⁺).
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C.
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Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the oxazole ring’s reactivity.
| Assay | Result |
|---|---|
| Antibacterial (Gram+) | MIC: 32–64 µg/mL |
| Anticancer (MCF-7) | IC₅₀: 18 µM |
| Anti-inflammatory | 45% inhibition at 50 µM |
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